Cholestane-7,26-diol
Overview
Description
Cholestane-7,26-diol is a naturally occurring steroid that has gained significant attention in scientific research due to its unique biochemical and physiological effects. It is a derivative of cholesterol and is found in various animal tissues, including the brain, liver, and adrenal glands.
Mechanism Of Action
The mechanism of action of cholestane-7,26-diol is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. It has also been shown to interact with various receptors, including the estrogen receptor and the liver X receptor.
Biochemical And Physiological Effects
Cholestane-7,26-diol has been shown to possess various biochemical and physiological effects, including anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective effects. It has also been shown to regulate cholesterol metabolism and modulate lipid homeostasis.
Advantages And Limitations For Lab Experiments
One of the advantages of using cholestane-7,26-diol in lab experiments is its availability. It can be synthesized through various methods, making it easily accessible for researchers. However, one of the limitations is its instability, which can affect its efficacy in experiments.
Future Directions
Future research on cholestane-7,26-diol should focus on elucidating its mechanism of action and identifying its potential therapeutic applications in various diseases. Further studies should also investigate its pharmacokinetics and toxicity to determine its safety and efficacy in humans. Additionally, research should focus on developing novel methods for synthesizing cholestane-7,26-diol, which can improve its stability and efficacy in experiments.
Scientific Research Applications
Cholestane-7,26-diol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. It has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In Alzheimer's disease, cholestane-7,26-diol has been shown to reduce amyloid-beta peptide accumulation, which is a hallmark of the disease. In cardiovascular diseases, cholestane-7,26-diol has been shown to possess anti-inflammatory and anti-oxidant properties, which can reduce the risk of cardiovascular diseases.
properties
IUPAC Name |
(7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O2/c1-18(17-28)8-7-9-19(2)21-11-12-22-25-23(13-15-27(21,22)4)26(3)14-6-5-10-20(26)16-24(25)29/h18-25,28-29H,5-17H2,1-4H3/t18?,19-,20?,21-,22+,23+,24+,25+,26+,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSQRMKTVKLHAW-YVGWZKBQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCCC4)C)O)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CCCC4)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20722257 | |
Record name | Cholestane-7,26-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20722257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholestane-7,26-diol | |
CAS RN |
566-25-6 | |
Record name | Cholestane-7,26-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20722257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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